Boc-Trp-OSu

Peptide Synthesis Drug Development Bioconjugation

Choose Boc-Trp-OSu for its pre-activated NHS ester that eliminates in situ activation, reduces racemization, and ensures superior coupling efficiency in Boc-strategy SPPS. Compared to Boc-Trp-OH or alternative active esters (-OPfp, -ONp), this crystalline powder delivers ≥98% purity, batch-to-batch consistency, and stable storage—minimizing side reactions, purification costs, and method revalidation. The balanced reactivity supports both automated synthesizers and manual bench-scale synthesis, making it the pragmatic, cost-effective choice for peptide lead optimization through kilogram-scale manufacturing.

Molecular Formula C20H23N3O6
Molecular Weight 401.4 g/mol
CAS No. 3392-11-8
Cat. No. B558198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Trp-OSu
CAS3392-11-8
Molecular FormulaC20H23N3O6
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)ON3C(=O)CCC3=O
InChIInChI=1S/C20H23N3O6/c1-20(2,3)28-19(27)22-15(18(26)29-23-16(24)8-9-17(23)25)10-12-11-21-14-7-5-4-6-13(12)14/h4-7,11,15,21H,8-10H2,1-3H3,(H,22,27)
InChIKeyCPJXMXQYRHNIFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Trp-OSu (CAS 3392-11-8): A Core Building Block for Boc-Strategy Peptide Synthesis and Bioconjugation


Boc-Trp-OSu (CAS 3392-11-8), chemically designated as Nα-(tert-Butoxycarbonyl)-L-tryptophan N-succinimidyl ester, is a pre-activated, protected amino acid derivative central to solid-phase peptide synthesis (SPPS) and solution-phase bioconjugation under Boc (tert-butyloxycarbonyl) protection strategies [1]. This compound belongs to the class of N-hydroxysuccinimide (NHS) active esters, a design that renders the carboxyl group of Boc-L-tryptophan highly electrophilic and ready for efficient, controlled amide bond formation with nucleophilic amines without the need for in situ activation . As a building block, it is supplied as a stable, crystalline powder with well-defined purity, enabling precise and reproducible incorporation of the tryptophan residue into complex peptide sequences, therapeutic candidates, and peptide-based research tools .

Why Boc-Trp-OSu Cannot Be Freely Substituted with Other Boc-Tryptophan Derivatives in Sensitive Applications


Interchanging Boc-Trp-OSu with in-class compounds like Boc-Trp-OH or other Boc-Trp active esters carries significant risks to experimental outcomes and product quality. The fundamental difference lies in the pre-activated NHS ester group, which confers distinct and quantifiable advantages in coupling kinetics, racemization control, and ease of use [1]. Substitution with the free acid Boc-Trp-OH necessitates an in situ coupling reagent system (e.g., DIC/HOBt), introducing additional variables that can lead to lower yields, side reactions, and unwanted epimerization [2]. Similarly, alternative active esters (e.g., -OPfp, -ONp) exhibit different reactivity profiles, often with trade-offs in stability or solubility, requiring method revalidation [3]. The specific purity specifications and consistent batch-to-batch quality of a well-characterized NHS ester like Boc-Trp-OSu are critical for regulatory compliance in drug development and for ensuring reproducibility in large-scale, high-value peptide manufacturing .

Boc-Trp-OSu (3392-11-8) Quantitative Differentiators: Purity, Chiral Integrity, and Reactivity Benchmarks for Procurement


Boc-Trp-OSu vs. Boc-Trp-OH: Superior Purity Specifications for Pharmaceutical Research

Compared to its more fundamental analog Boc-Trp-OH, Boc-Trp-OSu is supplied and used at higher purity specifications, a critical factor for minimizing impurities in pharmaceutical peptide synthesis. Commercially, Boc-Trp-OH is commonly available at a ≥97% purity standard, whereas the NHS ester derivative Boc-Trp-OSu is routinely specified at ≥98% or ≥99% purity by HPLC . This difference in purity can directly impact the final yield and purity of complex peptides, where cumulative side-product formation is a major concern [1]. Higher starting purity reduces the burden of subsequent purification steps, translating to lower costs and faster development timelines [2].

Peptide Synthesis Drug Development Bioconjugation

Boc-Trp-OSu vs. Boc-Trp-OH: Mitigating Racemization Risk During Tryptophan Incorporation

The use of pre-activated NHS esters like Boc-Trp-OSu is a well-established strategy to suppress racemization of the sensitive tryptophan residue during peptide coupling, in contrast to in situ activation of Boc-Trp-OH. While direct head-to-head quantitative racemization data for Boc-Trp-OSu versus Boc-Trp-OH is not provided in the source literature, class-level inference from peptide synthesis fundamentals confirms that active esters couple under milder conditions than carbodiimide-mediated activations of free acids [1]. The NHS ester's defined, efficient acylation mechanism minimizes the formation of the oxazolone intermediate, which is the primary pathway to epimerization at the alpha-carbon [2]. Vendors specifically market Boc-Trp-OSu as a tool for 'minimal racemization risk' and 'low-racemization coupling,' underscoring its practical advantage over methods requiring harsher in situ activation .

Peptide Synthesis Chiral Chemistry Solid-Phase Synthesis

Boc-Trp-OSu vs. Fmoc-Trp-OSu: Optimized Reactivity and Deprotection Orthogonality for Acid-Labile Peptides

A fundamental difference between Boc-Trp-OSu and its Fmoc-based analog (Fmoc-Trp-OSu) lies in the deprotection chemistry, which dictates the synthesis strategy and compatible peptide sequences. While both are NHS esters, the Boc group is removed with acid (e.g., TFA), whereas the Fmoc group is cleaved under basic conditions (e.g., piperidine) [1]. This orthogonal deprotection is critical: Boc chemistry is preferred for synthesizing peptides that are sensitive to the repeated base exposure inherent in Fmoc SPPS, such as those containing aspartimide-prone sequences or base-labile modifications [2]. Furthermore, in comparative kinetic studies on other Boc-amino acid active esters, the OSu (NHS) derivative demonstrated a coupling rate constant (Kc) that is quantitatively higher than that of the less reactive p-nitrophenyl (-ONp) ester but lower than the highly reactive pentafluorophenyl (-OPfp) ester, providing a balanced reactivity profile [3].

Boc SPPS Fmoc SPPS Protecting Group Strategy

Boc-Trp-OSu vs. Other Boc-Trp Active Esters (-OPfp, -ONp): A Defined, Balanced Reactivity Profile for Consistent Performance

Among the family of Boc-protected tryptophan active esters, Boc-Trp-OSu (the N-succinimidyl ester) offers a defined and balanced reactivity profile. Kinetic studies on analogous Boc-amino acid systems (Boc-Ala, Boc-Phe) have quantified the relative coupling rate constants (Kc) with L-valine methyl ester in THF [1]. In these studies, the OSu (NHS) ester demonstrated a coupling rate that is significantly higher than that of the p-nitrophenyl (-ONp) ester but more controlled than the highly reactive pentafluorophenyl (-OPfp) ester [1]. For instance, a typical second-order coupling rate constant (Kc) for a Boc-amino acid OSu ester is on the order of 0.5-2.0 x 10^-2 M^-1 s^-1, whereas the corresponding -OPfp ester is approximately 5-10 fold faster, and the -ONp ester is slower by a similar margin [1]. This positions Boc-Trp-OSu as an optimal balance between reactivity and stability, ensuring efficient coupling without the hydrolytic instability and cost associated with more labile active esters like -OPfp [2].

Peptide Coupling Kinetics Active Esters

Best Research and Industrial Application Scenarios for Boc-Trp-OSu (3392-11-8) Driven by Quantitative Evidence


Scenario 1: GMP Manufacturing of Base-Sensitive, Tryptophan-Containing Peptide Therapeutics

This is the premier application for Boc-Trp-OSu. For therapeutic peptides containing sequences prone to aspartimide formation, isomerization, or other base-catalyzed side reactions under Fmoc chemistry, the acid-labile Boc strategy is required [1]. Boc-Trp-OSu's pre-activated NHS ester ensures efficient, low-racemization coupling of the critical tryptophan residue, directly addressing a key quality attribute (chiral purity) mandated by regulatory agencies. The high purity specifications (≥98-99%) minimize the generation of difficult-to-remove related substances, reducing purification costs and improving overall process yield, which is a primary economic driver in pharmaceutical manufacturing.

Scenario 2: Research and Development of Peptide Libraries and Complex Natural Product Analogs

In academic and industrial R&D labs synthesizing diverse peptide libraries or complex cyclic peptides, the reproducibility and reliability of each coupling step are paramount. Boc-Trp-OSu offers a 'plug-and-play' solution. Its pre-activation eliminates the need for manual activation, reducing day-to-day variability and simplifying automation on peptide synthesizers [2]. The balanced reactivity of the NHS ester (vs. more labile alternatives like OPfp) means the reagent is robust enough to handle on the benchtop while still providing efficient coupling, thereby increasing the success rate of synthesizing novel, challenging sequences without extensive method optimization [3].

Scenario 3: Bioconjugation for Target Engagement Studies and Chemical Biology Probes

Boc-Trp-OSu is a valuable tool for creating site-specific bioconjugates. The NHS ester functionality allows for the straightforward and controlled attachment of a Boc-protected tryptophan moiety to any primary amine-containing molecule, such as modified proteins, surfaces, or fluorescent dyes [4]. This enables the creation of peptide-based probes for studying protein-protein interactions or for target engagement assays. The ability to then selectively deprotect the Boc group under mild acidic conditions reveals a free amine for further chemical elaboration, providing a clean, orthogonal functionalization handle that simplifies the synthesis of complex, multi-functional bioconjugates [5].

Scenario 4: Cost-Effective Large-Scale Peptide Synthesis Where Robustness Outweighs Maximum Reactivity

For industrial-scale peptide production, the economics of the process are as critical as the chemistry. While more reactive esters like -OPfp may offer marginally faster coupling, their higher cost and greater hydrolytic instability make them less desirable for large-scale work [3]. Boc-Trp-OSu, with its established and balanced reactivity, offers a more robust and forgiving process window. Its stability under standard storage conditions simplifies inventory management and reduces waste due to reagent decomposition. The combination of high purity, consistent performance, and favorable cost profile makes Boc-Trp-OSu the pragmatic choice for scaling up validated peptide syntheses from milligrams to kilograms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Trp-OSu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.